4-Chloro-3-methoxybenzoic acid
Overview
Description
4-Chloro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The exact biological activity of a specific benzoic acid derivative like 4-Chloro-3-methoxybenzoic acid would depend on its structure and the conditions under which it is used. Factors such as the presence of other functional groups on the benzene ring, the pH of the environment, and the presence of specific enzymes or receptors can all influence its behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-methoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3-methoxybenzoic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also include purification steps such as recrystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 4-chloro-3-methoxybenzaldehyde or this compound.
Reduction: Formation of 4-chloro-3-methoxybenzyl alcohol or 4-chloro-3-methoxybenzaldehyde.
Scientific Research Applications
4-Chloro-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 3-Chloro-4-methoxybenzoic acid
- 4-Methoxybenzoic acid
- 3-Methoxybenzoic acid
Comparison: 4-Chloro-3-methoxybenzoic acid is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of substituents can influence its reactivity and properties compared to similar compounds. For example, the presence of the chlorine atom can enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions .
Biological Activity
4-Chloro-3-methoxybenzoic acid (C_9H_9ClO_3) is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound features a chlorine atom and a methoxy group attached to a benzoic acid backbone. This configuration influences its reactivity and biological activity.
1. Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
2. Anticancer Activity
Research indicates that this compound possesses notable anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic proteins (BAX, caspase-3, and caspase-9) while downregulating anti-apoptotic proteins (Bcl-2 and Bcl-xL) . The compound's IC50 values vary depending on the cancer cell line, with some studies reporting values as low as 1.2 µM, indicating potent cytotoxicity against specific cancer cells .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SH-SY5Y | 1.2 | Induction of intrinsic apoptotic pathway |
MDA-MB-231 | Varies | Upregulation of apoptotic markers |
PANC-1 | 1.2 - 120.3 | Varies with derivatives |
3. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. It is believed to inhibit pathways involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders .
The biological activity of this compound is influenced by its ability to interact with various biochemical pathways:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes associated with inflammation and cancer progression.
- Cell Signaling Modulation: It may modulate signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Cancer Cell Lines: A study evaluated the effects of this compound on multiple cancer cell lines, revealing significant cytotoxic effects at low concentrations. The findings suggest that it may serve as a lead compound for developing new anticancer agents .
- Antimicrobial Testing: Another study assessed the antimicrobial properties against pathogenic bacteria, confirming its potential as a therapeutic agent against infections .
Properties
IUPAC Name |
4-chloro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUUNDMDOOXPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366245 | |
Record name | 4-Chloro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85740-98-3 | |
Record name | 4-Chloro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-methoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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